1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea linkage connecting a dimethoxyphenyl group and a tetrahydroquinoline derivative, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydroquinoline Derivative: Starting with a suitable precursor, the tetrahydroquinoline ring is synthesized through cyclization reactions.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced via acylation reactions using isobutyryl chloride or anhydride.
Coupling with Dimethoxyphenyl Urea: The final step involves coupling the dimethoxyphenyl urea with the tetrahydroquinoline derivative under controlled conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Comparison: Compared to similar compounds, 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea may exhibit unique properties due to the presence of the isobutyryl group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-7-8-16(12-20(15)25)23-22(27)24-17-10-18(28-3)13-19(11-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCTWIOEMBPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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